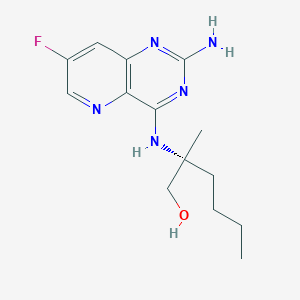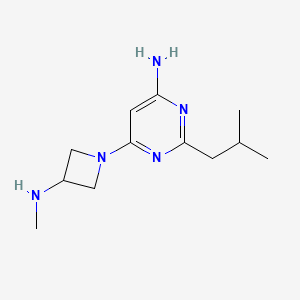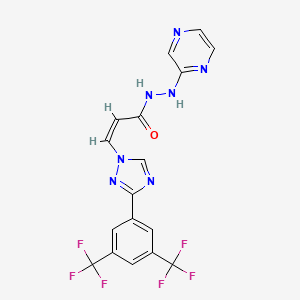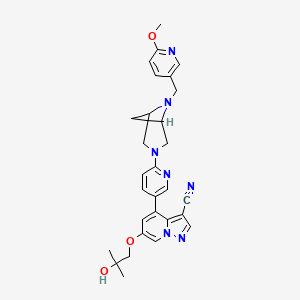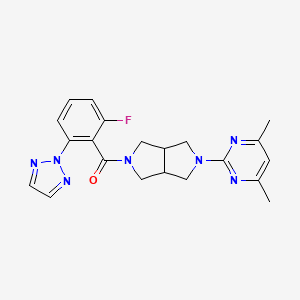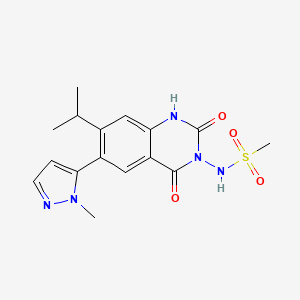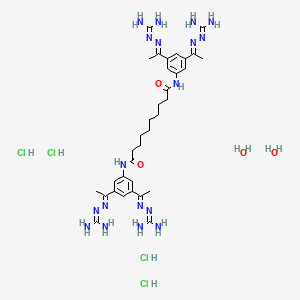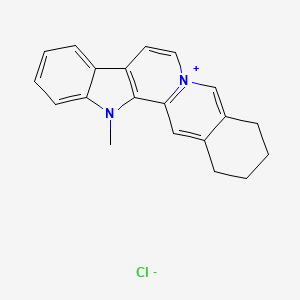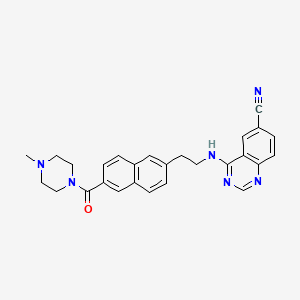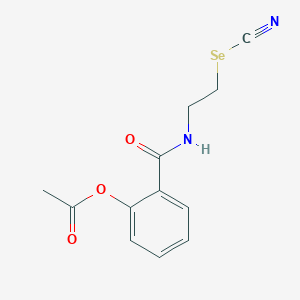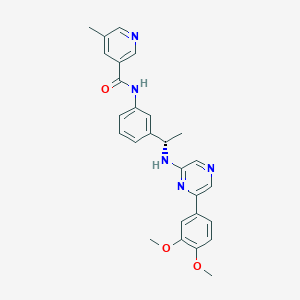
Siponimod fumarate
Vue d'ensemble
Description
Siponimod fumarate, also known as BAF-312, is a potent and orally selective S1P Receptor Modulator . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some of the disabling effects and decrease the number of relapses of the disease .
Molecular Structure Analysis
Siponimod fumarate has a chemical formula of C62H74F6N4O10 . It is a selective sphingosine-1-phosphate receptor modulator, exhibiting high affinity binding at S1P1 and S1P5 receptors .Physical And Chemical Properties Analysis
Siponimod fumarate has a molecular weight of 1,149.280 . Its elemental analysis is C, 64.80; H, 6.49; F, 9.92; N, 4.88; O, 13.92 .Applications De Recherche Scientifique
Siponimod is effective in treating secondary progressive multiple sclerosis. It shows a significant benefit in reducing disability progression compared with placebo, with selective affinity for types 1 and 5 S1P receptors, indicating a possible lower risk of bradycardia and vasoconstriction (Gajofatto & Turatti, 2020).
It is one of the oral therapies for relapsing-remitting multiple sclerosis and has shown benefits in functional and magnetic resonance imaging in nearly all clinical studies (Paolicelli et al., 2020).
Siponimod's metabolism and disposition have been studied in healthy volunteers, revealing its pharmacokinetic properties, such as absorption, distribution, and excretion patterns (Glaenzel et al., 2018).
It also prevents synaptic neurodegeneration in experimental models of multiple sclerosis. This includes effects on GABAergic transmission, attenuation of astrogliosis and microgliosis, and the reduction of lymphocyte infiltration (Gentile et al., 2016).
Siponimod was first globally approved in the USA in 2019 for the treatment of adults with relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease (Al-Salama, 2019).
A phase 3 study (EXPAND) assessed siponimod's effect on disability progression in SPMS patients. It demonstrated a relative risk reduction of 21% compared to placebo (Kappos et al., 2018).
Siponimod reduces neurofilament light chain blood levels in SPMS patients, suggesting its potential in limiting neurodegenerative pathological processes in MS (Kuhle et al., 2018).
It shows a significant benefit on cognitive processing speed in SPMS patients (Benedict et al., 2020).
Siponimod enriches regulatory T and B lymphocytes in SPMS, shifting the balance in favor of regulatory cells over memory cells, which may contribute to its clinical efficacy (Wu et al., 2020).
Its dual action as an S1P1/S1P5 agonist attenuates demyelination in organotypic slice cultures, suggesting its therapeutic potential in demyelinating disorders beyond MS (O’Sullivan et al., 2016).
Mécanisme D'action
Siponimod binds selectively to some of the sphingosine-1-phosphate receptor forms—including sphingosine-1-phosphate receptor 1—found on lymphocytes and other cell types . It may be very similar to fingolimod but prevents lymphopenia, one of its main side effects, by preventing egress of lymphocytes from lymph nodes .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLIKIBISICTMS-PEJBKAKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H74F6N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Siponimod fumarate | |
CAS RN |
1234627-85-0 | |
| Record name | Siponimod fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIPONIMOD HEMIFUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



